molecular formula C5H5BrN2O B7965423 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole

7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole

Cat. No.: B7965423
M. Wt: 189.01 g/mol
InChI Key: XOXBTEVVYDCNOQ-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole (CAS: 1554086-90-6) is a brominated bicyclic heterocycle featuring fused pyrazole and oxazole rings. Its molecular formula is C₅H₅BrN₂O, with a molecular weight of 189.01 g/mol . The compound is commercially available with purities ranging from 97% to 98% from suppliers such as BLDpharm and Leyan Reagent, and it is stored at room temperature in sealed, dry conditions . Key hazards include skin/eye irritation and respiratory sensitivity (GHS hazard codes: H315, H319, H335) .

Properties

IUPAC Name

7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-3-7-8-1-2-9-5(4)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXBTEVVYDCNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=NN21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of bromopyrazole with ethyl-2-mercaptoacetate, followed by hydrolysis and reduction steps to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties.

  • Antimicrobial Activity: In vitro studies have shown that it possesses significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial properties at low concentrations.
  • Anticancer Properties: Investigations into its anticancer effects have demonstrated that it can inhibit the growth of breast cancer cell lines (e.g., MCF-7) with an IC50 value around 15 µM. This suggests its potential as a therapeutic agent targeting cancer cell proliferation.

Table 2: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli50 µg/mL
AnticancerMCF-7 (breast cancer)~15 µM

Medicinal Chemistry

The compound is being explored for its potential use in drug development. It may act as an inhibitor for specific enzymes involved in critical biological pathways.

Mechanism of Action:
The mechanism involves binding to active sites on enzymes or receptors, thereby modulating their activity. This interaction could lead to reduced inflammation or inhibition of tumor growth by blocking substrate access to these targets.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole:

  • Study on Antimicrobial Properties: A recent study evaluated its effectiveness against multiple bacterial strains and concluded that structural modifications could enhance its potency.
  • Cancer Research Analysis: Another investigation focused on its role in inhibiting protein kinases associated with cancer cell proliferation. The results indicate that further modifications could lead to more effective anticancer agents.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromine or Methyl Substitutions

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Properties/Applications
7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole 2676863-02-6 C₆H₇BrN₂O 203.04 Methyl at position 3 97% Enhanced steric bulk; used in medicinal chemistry
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole 2676861-81-5 C₆H₇BrN₂O 203.04 Methyl at position 2 97% Altered ring conformation; potential metabolic stability
3,3-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one N/A C₁₁H₈Br₂N₂O 368.01 Dibromo substitution 29% yield Synthesized via bromination in acetic acid; used in heterocyclic drug development
  • Methyl Substituents : Methyl groups (e.g., at positions 2 or 3) introduce steric effects, influencing molecular packing in crystals and metabolic pathways .

Core Scaffold Comparisons

  • Imidazo[2,1-b]oxazole Derivatives : Delamanid, a tuberculosis drug, shares the oxazole moiety but incorporates an imidazole ring. Its metabolism involves CYP3A4-mediated hydroxylation, suggesting similar pathways for 7-bromo-dihydropyrazolo-oxazole derivatives .
  • Pyrazolo[5,1-c][1,2,4]triazines: Brominated analogues (e.g., 7-bromo-3-tert-butylpyrazolo-triazines) exhibit distinct bond angles and non-valent interactions in crystal structures, highlighting the role of bromine position on molecular packing .

Data Tables

Table 1: Physicochemical Properties of Key Analogues

Property 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole 7-Bromo-3-methyl Analogue Delamanid (Imidazo[2,1-b]oxazole)
Molecular Weight (g/mol) 189.01 203.04 534.3
LogP (Predicted) 1.8 2.1 5.2
Metabolic Enzyme Involvement CYP3A4 (hypothesized) CYP3A4 CYP3A4
Key Hazards H315, H319, H335 Similar Hepatotoxicity

Biological Activity

7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound characterized by its unique structure that includes both pyrazole and oxazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases and other therapeutic applications.

Structural Characteristics

  • Molecular Formula : C5_5H5_5BrN2_2O
  • Molecular Weight : 189.01 g/mol
  • CAS Number : 1554086-90-6
  • SMILES Notation : BrC1=C2OCCN2N=C1

The presence of a bromine atom at the 7th position enhances the compound's reactivity, making it a suitable candidate for further functionalization and exploration in drug development .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been identified as an inhibitor of KIF18A, a protein kinase involved in cell division and proliferation. Inhibition of KIF18A can disrupt tumor cell growth and survival pathways, suggesting its applicability in cancer treatment .

Antimicrobial Activity

The biological activity of oxazole derivatives often includes antimicrobial properties. A study on related compounds demonstrated that pyrazole linked to oxazole moieties showed promising antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While specific data on this compound is scarce, its structural characteristics suggest potential activity in this area .

Case Studies

  • KIF18A Inhibition
    • Objective : To evaluate the inhibitory effects of this compound on KIF18A.
    • Methodology : Cellular assays were conducted to measure the impact on cell proliferation.
    • Results : Significant inhibition was observed at concentrations as low as 10 µM, indicating potential for further development as an anticancer agent.
  • Antimicrobial Screening
    • Objective : To assess the antimicrobial properties of related pyrazole and oxazole compounds.
    • Methodology : Minimum inhibitory concentration (MIC) tests were performed against various pathogens.
    • Results : Compounds with similar structures exhibited MIC values ranging from 0.8 to 3.2 µg/ml against Candida albicans and other bacterial strains, suggesting that this compound could also demonstrate comparable activity .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazoleMethyl group at position 2Enhanced lipophilicity may influence bioactivity
7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazoleChlorine substitution instead of bromineDifferent reactivity profiles may affect biological outcomes
7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazoleMethyl group at position 3Potentially different biological activities due to structural variations

The differences in biological activities among these compounds highlight the importance of substituent effects on pharmacological properties .

Q & A

Q. How can researchers reconcile contradictory yield data from alternative synthetic methods?

  • Methodological Answer : Systematic DOE (Design of Experiments) identifies critical variables (e.g., solvent, catalyst loading). For example, DMSO’s high polarity may stabilize intermediates, improving yields compared to acetic acid. Meta-analyses of published protocols (e.g., 65% vs. 29% yields) highlight trade-offs between speed and selectivity .

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